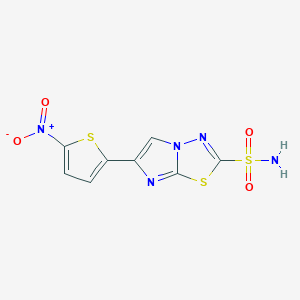

tert-Butyl 3-formylbenzylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of tert-butyl 3-formylbenzylcarbamate involves chemical reactions starting from readily available materials. A practical and scalable method described for a related compound uses a one-pot, two-step telescoped sequence, highlighting the efficiency of these synthetic approaches in producing carbamate compounds (Li et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds similar to tert-butyl 3-formylbenzylcarbamate has been analyzed through techniques such as X-ray crystallography and Hirshfeld surface analysis. These studies reveal how tert-butyl carbamates form distinct crystal structures and how intermolecular interactions, such as hydrogen bonding, contribute to their stability (Dawa El Mestehdi et al., 2022).

Chemical Reactions and Properties

The tert-butyl group in carbamates like tert-butyl 3-formylbenzylcarbamate influences their chemical reactions and properties. For instance, these compounds can participate in various organic synthesis building blocks due to their protective nature and reactivity (Guinchard et al., 2005).

科学的研究の応用

-

Chemical Synthesis

-

Synthesis of N-Heterocycles

- Application : While not directly related to “tert-Butyl 3-formylbenzylcarbamate”, tert-butanesulfinamide has been used in the synthesis of N-heterocycles .

- Method of Application : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .

- Results or Outcomes : These compounds represent the structural motif of many natural products and therapeutically applicable compounds .

-

Biosynthesis of (3R,5S)-CDHH

- Application : Again, while not directly related to “tert-Butyl 3-formylbenzylcarbamate”, tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate [(3R,5S)-CDHH] is the key chiral intermediate to synthesize the side chain of the lipid-lowering drug rosuvastatin .

- Method of Application : Carbonyl reductases showed excellent activity for the biosynthesis of (3R,5S)-CDHH .

- Results or Outcomes : The outcomes of this biosynthesis would be beneficial in the production of the lipid-lowering drug rosuvastatin .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system2.

将来の方向性

The future directions of “tert-Butyl 3-formylbenzylcarbamate” are not explicitly mentioned in the search results. However, it is commonly used in laboratory chemicals2, indicating its potential for continued use in research and development.

Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific resources or consult with a chemistry professional.

特性

IUPAC Name |

tert-butyl N-[(3-formylphenyl)methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-8-10-5-4-6-11(7-10)9-15/h4-7,9H,8H2,1-3H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORXNWZTJLYRQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383454 |

Source

|

| Record name | tert-Butyl 3-formylbenzylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-formylbenzylcarbamate | |

CAS RN |

170853-04-0 |

Source

|

| Record name | tert-Butyl 3-formylbenzylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 8-amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B61313.png)

![Carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1-](/img/structure/B61316.png)

![4-{[(2-tert-Butoxy-2-oxoethyl)amino]methyl}cyclohexane-1-carboxylic acid](/img/structure/B61326.png)

![5-Chloro-1-[4-(trifluoromethoxy)phenyl]tetrazole](/img/structure/B61328.png)

![2-(2-Hydroxyethyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B61332.png)

![N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide](/img/structure/B61333.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1R,2R,4R)-(9CI)](/img/structure/B61343.png)